Low Nanomolar TrkA Kinase Inhibition vs. Androgen Receptor Modulator Analogs
The compound demonstrates potent inhibition of the TrkA kinase, a key target in oncology and pain research. In a direct comparison within a related diphenyl ether series, 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile exhibits an IC50 of 4.65 nM against TrkA in an ELISA assay [1]. In stark contrast, structurally analogous compounds lacking the 2-amino group, such as 4-(2-methoxyphenoxy)-2-(trifluoromethyl)benzonitrile and 4-(2-(methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile, display no reported TrkA activity but instead act as androgen receptor (AR) modulators with IC50 values of 72 nM and 22 nM, respectively, in cellular AR assays [2][3]. This indicates that the 2-amino substitution is a critical determinant for TrkA target engagement.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.65 nM |
| Comparator Or Baseline | 4-(2-methoxyphenoxy)-2-(trifluoromethyl)benzonitrile: IC50 = 72 nM (Androgen Receptor) ; 4-(2-(methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile: IC50 = 22 nM (Androgen Receptor) |
| Quantified Difference | Target compound is inactive on AR under same conditions; comparator analogs show no TrkA activity reported. Difference in primary target engagement: TrkA vs. AR. |
| Conditions | ELISA assay for TrkA kinase activity [1]; Antagonist activity at human AR expressed in MDA-MB-231 cells assessed as inhibition of DHT-induced response [2][3]. |
Why This Matters
For researchers developing selective TrkA inhibitors, this compound offers a distinct target engagement profile not found in closely related AR-modulating analogs, reducing the risk of confounding AR-mediated effects in cellular or in vivo models.
- [1] BindingDB. BDBM136682: 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile. Affinity Data: IC50 4.65 nM (TrkA, ELISA). View Source
- [2] BindingDB. BDBM50278285: 4-(2-methoxyphenoxy)-2-(trifluoromethyl)benzonitrile. Affinity Data: IC50 72 nM (Androgen Receptor, MDA-MB-231 cells). View Source
- [3] BindingDB. BDBM50278404: 4-(2-(methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile. Affinity Data: IC50 22 nM (Androgen Receptor, MDA-MB-231 cells). View Source
